molecular formula C35H49N5O2 B10943251 [4-(1-Adamantyl)piperazino](5-{[4-(1-adamantyl)piperazino]carbonyl}-3-pyridyl)methanone

[4-(1-Adamantyl)piperazino](5-{[4-(1-adamantyl)piperazino]carbonyl}-3-pyridyl)methanone

Cat. No.: B10943251
M. Wt: 571.8 g/mol
InChI Key: NZNFPTNRAKAXFH-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone is a complex organic compound characterized by the presence of adamantyl and piperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, followed by the introduction of adamantyl and piperazino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone include other adamantyl and piperazino derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.

Uniqueness

The uniqueness of 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone lies in its specific combination of functional groups and structural features. This combination imparts distinct properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C35H49N5O2

Molecular Weight

571.8 g/mol

IUPAC Name

[5-[4-(1-adamantyl)piperazine-1-carbonyl]pyridin-3-yl]-[4-(1-adamantyl)piperazin-1-yl]methanone

InChI

InChI=1S/C35H49N5O2/c41-32(37-1-5-39(6-2-37)34-16-24-9-25(17-34)11-26(10-24)18-34)30-15-31(23-36-22-30)33(42)38-3-7-40(8-4-38)35-19-27-12-28(20-35)14-29(13-27)21-35/h15,22-29H,1-14,16-21H2

InChI Key

NZNFPTNRAKAXFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CN=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8

Origin of Product

United States

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